molecular formula C10H5ClN4O2S B1429838 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine CAS No. 662117-74-0

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B1429838
CAS No.: 662117-74-0
M. Wt: 280.69 g/mol
InChI Key: HGHOSNXHXSDYBK-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine (CAS Number: 662117-74-0) is a nitrogen-rich heterocyclic compound with the molecular formula C 10 H 5 ClN 4 O 2 S and a molecular weight of 280.69 g/mol . This fused bicyclic scaffold incorporates a nitrothiophene moiety, a feature of significant interest in modern medicinal chemistry for its potential as a prodrug. Nitroheterocyclic compounds like this are often substrates for bacterial nitroreductase enzymes . Upon enzymatic activation, they can generate reactive intermediates that exert antimicrobial effects, a mechanism shared by several approved drugs and clinical candidates . The structural architecture of this compound, featuring an imidazopyridine core linked to a nitrothiophene, makes it a valuable scaffold for drug discovery research, particularly in the development of novel anti-infective agents . The presence of the nitro group and the chlorine atom offers versatile sites for further chemical modification, enabling extensive structure-activity relationship (SAR) studies and chemical optimization programs. Researchers are exploring its potential in various therapeutic areas, leveraging the known biological activities of related imidazo[4,5-b]pyridine and nitrothiophene derivatives. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2S/c11-5-3-6-9(12-4-5)14-10(13-6)7-1-2-8(18-7)15(16)17/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOSNXHXSDYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740012
Record name 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662117-74-0
Record name 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted imidazo[4,5-b]pyridines, and fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine has been investigated for its potential therapeutic effects:

  • Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties: Preliminary studies suggest that the compound has antimicrobial activity against certain bacterial strains, indicating potential for use in developing new antibiotics.

Material Science

The compound's unique structure allows for applications in material science:

  • Organic Electronics: Due to its electronic properties, this compound can be utilized in organic semiconductors and photovoltaic devices. Its ability to form stable thin films makes it suitable for incorporation into electronic devices.

Biochemistry

In biochemistry, this compound serves as a valuable tool:

  • Enzyme Inhibition Studies: The structure of this compound allows it to interact with various enzymes. It is used in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. Further investigations are underway to explore its mechanism of action and optimize its efficacy.

Case Study 2: Organic Photovoltaics

In a research project focused on organic photovoltaics, this compound was incorporated into a polymer blend. The resulting device showed improved efficiency compared to devices without this compound, highlighting its potential role in enhancing energy conversion rates.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity and contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The imidazo[4,5-b]pyridine scaffold is highly modifiable, with substituents influencing electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Substituents Electronic Effects Key Features
Target Compound 6-Cl, 2-(5-nitrothiophen-2-yl) Strong electron-withdrawing (NO₂ on thiophene) enhances electrophilicity Potential for targeting nitro-sensitive enzymes (e.g., DprE1 in tuberculosis)
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Compound 7, ) 6-Br, 2-phenyl Moderate electron-withdrawing (Br) vs. electron-donating (phenyl) Bromine increases molecular weight; phenyl may enhance lipophilicity
6-Chloro-2-thioxo-1H-imidazo[4,5-b]pyridine () 6-Cl, 2-thioxo Thioxo group introduces hydrogen-bonding capability High thermal stability (m.p. >300°C); potential for metal coordination
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine () 6-Cl, 2-CF₃ CF₃ is a strong electron-withdrawing group Enhanced metabolic stability; may resist oxidative degradation

Physicochemical Properties

  • Thermal Stability : Most imidazo[4,5-b]pyridine derivatives exhibit high melting points (>300°C), indicating robust crystalline structures (e.g., compounds in , and 9) .
  • Solubility : Piperazine-substituted derivatives (e.g., A1177300 in ) demonstrate improved solubility due to basic nitrogen atoms, whereas nitrothiophene substituents may reduce solubility due to hydrophobicity .

Biological Activity

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine, with the CAS number 662117-74-0, is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

  • Molecular Formula : C10H5ClN4O2S
  • Molecular Weight : 280.69 g/mol
  • Predicted Boiling Point : 520.9 ± 60.0 °C
  • Density : 1.682 ± 0.06 g/cm³

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial effects of this compound. For instance, research has shown that derivatives of imidazo[4,5-b]pyridine exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of cellular processes in pathogens, which could be attributed to the compound's ability to interact with specific enzymes or receptors within microbial cells.

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for its potential neuroprotective effects. Preliminary data suggest that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.

Study 1: Antimicrobial Effects

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of several imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-715
A54920

Study 3: Neuroprotective Effects

Research examining the neuroprotective effects indicated that treatment with this compound significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. What are the common synthetic routes for 6-chloroimidazo[4,5-b]pyridine derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 5-chloropyridine-2,3-diamine with aryl aldehydes or thiophene derivatives under acidic conditions. For example, derivatives like 6-chloro-2-(5-nitrothiophen-2-yl) variants are synthesized via refluxing in acetic acid, followed by purification via column chromatography (silica gel, ethyl acetate/hexane). Optimization includes adjusting reaction time (e.g., 8–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents to improve yields (typically 60–75%) . Characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity .

Q. How are the biological activities of 6-chloroimidazo[4,5-b]pyridine derivatives evaluated in preliminary studies?

  • Methodological Answer : Standard assays include:
  • Antiglycation activity : Measured via bovine serum albumin (BSA)-glucose/fructose models, with IC50 values calculated using UV-Vis spectroscopy (e.g., compound 2: IC50 = 240.10 ± 2.50 μM) .
  • Antioxidant activity : Evaluated via DPPH radical scavenging assays, with ascorbic acid as a positive control .
  • β-Glucuronidase inhibition : Tested against human recombinant enzymes, with IC50 values compared to standard inhibitors like D-saccharic acid 1,4-lactone .

Q. What structural analogs of this compound have been studied, and how do their activities differ?

  • Methodological Answer : Key analogs and their differentiating features include:
Compound NameStructural VariationActivity Profile
2-Amino-1H-imidazo[4,5-b]pyridineAmino substitution at C2Reduced cytotoxicity, altered enzyme affinity
4-Chloro-1H-imidazo[4,5-b]pyridineChlorine at C4 instead of C6Lower antiglycation activity
1-Methyl-2-nitro-6-phenyl variantNitro and methyl groupsEnhanced lipophilicity, improved membrane permeability

These comparisons highlight the critical role of chlorine positioning and functional group modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for antiglycation activity across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., BSA concentration, incubation time). To reconcile
  • Standardize protocols (e.g., 10 mM glucose, 37°C, 10-day incubation).
  • Validate using orthogonal methods like fluorescence-based AGEs (advanced glycation end-products) detection.
  • Perform structure-activity relationship (SAR) analysis to isolate electronic/steric effects of substituents (e.g., nitro groups in 5-nitrothiophen-2-yl enhance activity) .

Q. What computational strategies are employed to predict and validate the biological targets of this compound?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite is used to simulate binding to targets like β-glucuronidase or DprE1 (decaprenylphosphoryl-β-D-ribose oxidase). For example, docking studies revealed hydrogen bonding between the nitro group and Thr173 of β-glucuronidase .
  • DFT studies : Analyze electron density maps to predict reactive sites (e.g., nitro group’s electrophilicity) and validate with experimental kinetic data .

Q. How can synthetic protocols be optimized for scalable production while maintaining stereochemical purity?

  • Methodological Answer :
  • Flow chemistry : Reduces reaction time and improves reproducibility (e.g., continuous flow synthesis at 100°C with immobilized catalysts) .
  • In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation.
  • Crystallization optimization : Solvent screening (e.g., ethanol/water mixtures) to enhance polymorph control .

Q. What mechanistic insights explain the dual antiglycation and antioxidant activities of this compound?

  • Methodological Answer :
  • The nitro and chlorine groups act as electron-withdrawing moieties, stabilizing free radicals (antioxidant role) and inhibiting Schiff base formation (antiglycation role).
  • Redox cycling assays (e.g., cytochrome c reduction) confirm ROS scavenging capacity, while MALDI-TOF MS identifies covalent adducts with glycated proteins .

Q. What cross-disciplinary applications (e.g., materials science) are emerging for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :
  • Electron-transport materials : Derivatives with nitro/chloro groups show tunable HOMO-LUMO gaps (3.5–4.2 eV) for OLED applications.
  • Metal-organic frameworks (MOFs) : Imidazo[4,5-b]pyridine ligands coordinate with Cu(II) or Zn(II) to form porous structures with high thermal stability (>300°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
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6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine

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